4-Benzyl-gallic Acid Benzyl Ester
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Overview
Description
4-Benzyl-gallic Acid Benzyl Ester is a product used for proteomics research . Its molecular formula is C21H18O5 and it has a molecular weight of 350.36 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C21H18O5 . More detailed structural information can be obtained from databases like PubChem .
Scientific Research Applications
Protecting Groups in Peptide Synthesis
- A study by Tamiaki et al. (2001) demonstrates the use of a derivative of gallic acid as an effective protecting group for C-terminal carboxyl groups in liquid-phase peptide synthesis. This approach facilitates the construction of combinatorial peptide libraries due to the ease of purification by size-exclusion chromatography (Tamiaki et al., 2001).
Enzymatic Synthesis and Catalysis
- Research by Yu et al. (2004) explores the enzymatic synthesis of gallic acid esters from gallic acid and alcohols using microencapsulated tannase. The study highlights the influence of organic solvents on the synthetic activity, pointing towards potential applications in the food and pharmaceutical industries (Yu et al., 2004).
Material Science and Polymer Synthesis
- A contribution to material science is highlighted by Trollsås et al. (2000), who describe the synthesis and polymerization of new cyclic esters containing protected functional groups. This work underpins the development of hydrophilic aliphatic polyesters, showcasing the versatility of gallic acid derivatives in creating functional materials (Trollsås et al., 2000).
Neuroprotective Agents
- Gallic acid and its derivatives, including esters, are discussed by Daglia et al. (2014) for their antioxidant properties and neuroprotective actions. This research suggests the potential of these compounds in mitigating neurodegenerative diseases through their consumption in common foodstuffs (Daglia et al., 2014).
Synthesis of Advanced Chemical Fragments
- Domon and Uguen (2000) outline a methodology for synthesizing an advanced fragment from gallic acid, contributing to the total synthesis of stigmatellin. This showcases the utility of gallic acid derivatives in complex chemical syntheses (Domon & Uguen, 2000).
Future Directions
Mechanism of Action
Target of Action
It is known that benzyl esters, a class of compounds to which 4-benzyl-gallic acid benzyl ester belongs, are often involved in suzuki–miyaura (sm) cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming processes .
Mode of Action
Benzyl esters, including this compound, can be synthesized through a direct esterification of alcohols catalyzed by tbai via c (sp3)–h bond functionalization . This process occurs under mild and clean conditions .
Biochemical Pathways
The compound’s involvement in the suzuki–miyaura (sm) cross-coupling reactions suggests that it may play a role in carbon–carbon bond formation .
Result of Action
The compound’s involvement in the suzuki–miyaura (sm) cross-coupling reactions suggests that it may contribute to the formation of new carbon–carbon bonds .
Action Environment
It is known that the synthesis of benzyl esters, including this compound, can be achieved under mild and clean conditions , suggesting that the compound’s action may be influenced by the conditions under which it is synthesized and used.
Biochemical Analysis
Biochemical Properties
It is known that benzyl esters, such as 4-Benzyl-gallic Acid Benzyl Ester, can participate in various types of site-specific protein modifications . These modifications can include N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and endowing proteins with metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide .
Cellular Effects
It is known that benzyl esters can be involved in various cellular processes, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves various biochemical reactions. For instance, it can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .
Temporal Effects in Laboratory Settings
It is known that benzyl esters can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Dosage Effects in Animal Models
It is known that certain benzyl derivatives, such as benzyl alcohol and benzoic acid, are safe for all animal species at certain dosages .
Metabolic Pathways
It is known that benzoic acids, which include compounds like this compound, can be synthesized from shikimate and phenylpropanoid pathway intermediates .
Transport and Distribution
It is known that benzyl esters can participate in various biochemical reactions, which may influence their transport and distribution .
Subcellular Localization
It is known that benzyl esters can participate in various biochemical reactions, which may influence their subcellular localization .
Properties
IUPAC Name |
benzyl 3,5-dihydroxy-4-phenylmethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c22-18-11-17(21(24)26-14-16-9-5-2-6-10-16)12-19(23)20(18)25-13-15-7-3-1-4-8-15/h1-12,22-23H,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSFLBPXRZXFDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2O)C(=O)OCC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675689 |
Source
|
Record name | Benzyl 4-(benzyloxy)-3,5-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-07-7 |
Source
|
Record name | Benzyl 4-(benzyloxy)-3,5-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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